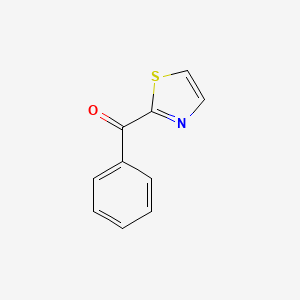

2-Benzoylthiazole

Description

The exact mass of the compound 2-Benzoylthiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Benzoylthiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzoylthiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

phenyl(1,3-thiazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NOS/c12-9(10-11-6-7-13-10)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTSGRABZPTRMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341091 | |

| Record name | 2-Benzoylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7210-75-5 | |

| Record name | 2-Benzoylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzoyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-Benzoylthiazole for Researchers

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide serves as a comprehensive technical resource on 2-benzoylthiazole, a heterocyclic ketone with significant applications in medicinal chemistry and materials science. As a senior application scientist, this document is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers in their experimental design and interpretation.

Introduction: The Significance of the 2-Benzoylthiazole Scaffold

The thiazole ring is a cornerstone in the architecture of numerous biologically active compounds and functional materials. When functionalized with a benzoyl group at the 2-position, the resulting 2-benzoylthiazole molecule possesses a unique electronic and steric profile that imparts a range of interesting properties. The electron-withdrawing nature of the benzoyl group influences the reactivity of the thiazole ring, while the overall structure provides a scaffold for the development of novel therapeutic agents and specialized chemical probes. Derivatives of 2-benzoylthiazole have been investigated for their potential cytotoxic activity against various cancer cell lines, making this a molecule of considerable interest in drug discovery.[1][2][3][4]

Synthesis of 2-Benzoylthiazole: Core Methodologies and Mechanistic Insights

The synthesis of 2-benzoylthiazole can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. Herein, we detail three robust and field-proven synthetic routes.

Synthesis via Grignard Reagent from 2-Bromothiazole

This method is a classic and reliable approach that involves the formation of a 2-thiazolyl Grignard reagent, which then acts as a nucleophile to attack an electrophilic benzoyl source.

Causality of Experimental Choices:

-

Grignard Formation: The use of a halogen-magnesium exchange reaction to form the Grignard reagent from 2-bromothiazole is a well-established method for creating a nucleophilic carbon at the C2 position of the thiazole ring.[5] Tetrahydrofuran (THF) is an ideal solvent as it is anhydrous and effectively solvates the Grignard reagent.

-

Electrophilic Quench: Benzaldehyde is chosen as the electrophile. The Grignard reagent adds to the carbonyl carbon of benzaldehyde, forming a secondary alcohol upon acidic workup.

-

Oxidation: The subsequent oxidation of the secondary alcohol to the desired ketone is a critical step. Mild oxidizing agents are preferred to avoid over-oxidation or degradation of the thiazole ring.

Experimental Protocol:

Step 1: Formation of 2-Thiazolylmagnesium Bromide

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, place a solution of 2-bromothiazole (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the 2-bromothiazole solution to the magnesium turnings and gently heat to initiate the reaction.

-

Once the reaction has started (as evidenced by a color change and gentle refluxing), add the remaining 2-bromothiazole solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Benzaldehyde

-

Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise to the Grignard reagent solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Oxidation to 2-Benzoylthiazole

-

Upon completion of the reaction, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude secondary alcohol.

-

Dissolve the crude alcohol in a suitable solvent such as dichloromethane (DCM).

-

Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) (1.5 eq), portion-wise to the solution at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of silica gel, washing with DCM.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure 2-benzoylthiazole.

Diagram of the Synthetic Workflow:

Caption: Workflow for the synthesis of 2-benzoylthiazole via a Grignard reagent.

Synthesis via 2-Lithiothiazole and Benzoyl Chloride

This method utilizes a highly reactive organolithium intermediate, which allows for a direct and efficient acylation with benzoyl chloride.

Causality of Experimental Choices:

-

Lithiation: 2-Bromothiazole undergoes lithium-halogen exchange with n-butyllithium at low temperatures to generate 2-lithiothiazole. The low temperature (-78 °C) is crucial to prevent side reactions and ensure the stability of the organolithium species.[6]

-

Acylation: Benzoyl chloride is a highly reactive acylating agent that readily reacts with the nucleophilic 2-lithiothiazole. The reaction is typically fast, even at low temperatures.

Experimental Protocol:

Step 1: Generation of 2-Lithiothiazole

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 2-bromothiazole (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise to the stirred solution.

-

Stir the reaction mixture at -78 °C for 30-60 minutes.

Step 2: Acylation with Benzoyl Chloride

-

To the freshly prepared 2-lithiothiazole solution at -78 °C, add a solution of benzoyl chloride (1.2 eq) in anhydrous THF dropwise.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Allow the reaction to slowly warm to room temperature and stir for an additional hour.

Step 3: Work-up and Purification

-

Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-benzoylthiazole.

Diagram of the Reaction Mechanism:

Caption: Mechanism of 2-benzoylthiazole synthesis via 2-lithiothiazole.

Physicochemical and Spectroscopic Properties of 2-Benzoylthiazole

A thorough understanding of the physical and spectroscopic properties of 2-benzoylthiazole is essential for its characterization, purification, and application.

Table of Properties:

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₇NOS | Calculated |

| Molecular Weight | 189.24 g/mol | Calculated |

| Appearance | White to off-white solid | |

| Melting Point | 68-70 °C | |

| Solubility | Soluble in common organic solvents (e.g., DCM, ethyl acetate, THF). Insoluble in water. | |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.15 (d, J=3.2 Hz, 1H, H5-thiazole), 7.90 (d, J=3.2 Hz, 1H, H4-thiazole), 7.85-7.82 (m, 2H, ortho-H of benzoyl), 7.65-7.61 (m, 1H, para-H of benzoyl), 7.52-7.48 (m, 2H, meta-H of benzoyl) | Predicted based on similar structures and general chemical shift ranges[7][8] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 184.0 (C=O), 167.5 (C2-thiazole), 145.0 (C4-thiazole), 136.5 (ipso-C of benzoyl), 133.5 (para-C of benzoyl), 131.0 (ortho-C of benzoyl), 128.5 (meta-C of benzoyl), 126.0 (C5-thiazole) | Predicted based on similar structures and general chemical shift ranges[9] |

| IR (KBr, cm⁻¹) | ~3100 (C-H aromatic), ~1660 (C=O stretch), ~1590, 1450 (C=C and C=N ring stretching) | Predicted based on functional group frequencies |

| Mass Spectrum (EI) | m/z (%): 189 (M⁺), 105 (C₆H₅CO⁺, base peak), 77 (C₆H₅⁺) | Predicted fragmentation pattern[10][11][12][13] |

Reactivity and Potential Applications

The benzoyl group at the C2 position of the thiazole ring significantly influences its reactivity. The carbonyl group can undergo typical ketone reactions, such as reduction to a secondary alcohol or conversion to an oxime or hydrazone. These transformations open up avenues for creating a diverse library of 2-substituted thiazole derivatives for biological screening.

The known cytotoxic effects of various benzothiazole derivatives against cancer cell lines, such as MCF-7, suggest that 2-benzoylthiazole and its analogs are promising candidates for further investigation as potential anticancer agents.[1][2][4] The core structure can be modified to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This guide has provided a detailed overview of the synthesis and properties of 2-benzoylthiazole, tailored for a research audience. The outlined synthetic protocols, coupled with an understanding of the underlying chemical principles, offer a solid foundation for the successful preparation and manipulation of this important heterocyclic compound. The compiled physicochemical and spectroscopic data will aid in the unambiguous characterization of the molecule. It is our hope that this resource will facilitate further research into the promising applications of 2-benzoylthiazole and its derivatives in medicinal chemistry and beyond.

References

-

Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. Chem Biol Drug Des. (2017).

-

Unveiling the Cytotoxic Potential of Benzothiazole Derivatives: A Comparative Guide. Benchchem. (2025).

-

Synthesis of 2-anilinopyridyl linked benzothiazole hydrazones as apoptosis inducing cytotoxic agents. ResearchGate. (n.d.).

-

Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. ResearchGate. (2024).

-

The preparation method of 2-thiazole carboxaldehyde compounds. Google Patents. (n.d.).

-

mass spectra - fragmentation patterns. Chemguide. (n.d.).

- Chemical shifts. Unknown Source. (n.d.).

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Unknown Source. (n.d.).

-

New isothiazole derivatives. II. Cytotoxicity and antiviral activity in tissue cultures. Arch Immunol Ther Exp (Warsz). (1973).

-

Approximate 1H and 13C NMR Shifts. Scribd. (n.d.).

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Unknown Source. (n.d.).

-

Supporting Information: Direct N-Cyclopropylation of Secondary Acyclic Amides Promoted by Copper. The Royal Society of Chemistry. (2013).

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. (n.d.).

-

12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. (2023).

- Mass Spectrometry: Fragment

-

2-BENZOYLTHIAZOLE CAS#: 7210-75-5. ChemicalBook. (n.d.).

-

Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. ResearchGate. (n.d.).

-

Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode. Google Patents. (n.d.).

-

An In-depth Technical Guide to the Synthesis of 1,2-Benzisothiazole. Benchchem. (2025).

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. (2023).

-

O-benzoylation reaction of benzoyl chloride 2 with fluorescein 1. ResearchGate. (n.d.).

-

Method for synthesizing high-purity benzoyl chloride. Google Patents. (n.d.).

-

Synthesis of 2-amino benzoyl chloride. Reddit. (2024).

-

Reaction between benzoic acid and thionyl chloride to form benzoyl chloride? ResearchGate. (2020).

Sources

- 1. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents [patents.google.com]

- 6. CN101550113B - Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode - Google Patents [patents.google.com]

- 7. scribd.com [scribd.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. whitman.edu [whitman.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

Mechanism of action of 2-Benzoylthiazole derivatives

**A Technical Guide to the

Mechanisms of Action of 2-Benzoylthiazole Derivatives**

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-benzoylthiazole scaffold is a privileged structure in medicinal chemistry, forming the foundation of compounds with a vast array of pharmacological activities.[1][2] These derivatives have garnered significant attention for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[3][4] This guide provides an in-depth exploration of the molecular mechanisms underpinning these biological effects. We will dissect the key signaling pathways modulated by these compounds, detail the experimental methodologies used to elucidate these mechanisms, and present a framework for understanding their structure-activity relationships. This document is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutics based on the 2-benzoylthiazole core.

Introduction: The Versatility of the 2-Benzoylthiazole Scaffold

Heterocyclic compounds are cornerstones of modern pharmacology, and among them, the benzothiazole ring system is particularly noteworthy.[2] When functionalized with a benzoyl group at the 2-position, the resulting scaffold exhibits a remarkable capacity for biological interaction. This versatility stems from the unique electronic and steric properties of the bicyclic system, which can be readily modified through synthetic chemistry to optimize potency and selectivity for various molecular targets.[1] Research over the past decade has revealed that these derivatives can modulate a wide range of biological processes, from enzymatic activity to complex cell signaling cascades, making them a fertile ground for drug discovery.[4][5]

Anticancer Mechanisms of Action

The most extensively studied therapeutic application of 2-benzoylthiazole derivatives is in oncology. These compounds have demonstrated potent cytotoxic and antiproliferative effects across a wide spectrum of cancer cell lines.[6][7] Their anticancer activity is not attributed to a single mode of action but rather to the modulation of several critical oncogenic pathways.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for mitotic spindle formation and are a clinically validated target for cancer chemotherapy.[8] Several 2-benzoylthiazole derivatives have been identified as potent inhibitors of tubulin polymerization.[9][10]

-

Mechanism: These compounds typically bind to the colchicine-binding site on β-tubulin.[11] This interaction prevents the polymerization of tubulin dimers into microtubules, disrupting the formation of the mitotic spindle.[8] The cell, unable to properly segregate its chromosomes, arrests in the G2/M phase of the cell cycle and subsequently undergoes apoptosis.[9] A novel 1,2,3-triazole benzothiazole derivative, K18, was shown to effectively inhibit tubulin polymerization with an IC50 of 0.446 μM, leading to G2/M phase arrest and apoptosis in esophageal cancer cells.[9]

Modulation of Kinase Signaling Pathways

Dysregulation of protein kinase signaling is a hallmark of many cancers. The Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is common in tumors.[12][13]

-

Mechanism: Certain 2-benzoylthiazole derivatives have been engineered as potent and selective inhibitors of PI3K isoforms or as dual PI3K/mTOR inhibitors.[12][14] For example, the novel benzothiazole derivative PB11 was found to induce apoptosis in glioblastoma and cervical cancer cells by down-regulating PI3K and AKT.[15][16] By blocking the catalytic activity of these kinases, the compounds inhibit the downstream signaling cascade, leading to decreased cell proliferation and the induction of apoptosis.[15][17] Studies have shown that some derivatives exhibit selectivity for specific PI3K isoforms, such as PI3Kβ, which is particularly relevant in prostate cancer.[12]

The diagram below illustrates the inhibition of the PI3K/Akt pathway by 2-benzoylthiazole derivatives.

Caption: Inhibition of the PI3K/Akt signaling pathway by 2-benzoylthiazole derivatives.

Induction of Apoptosis

Ultimately, the efficacy of many anticancer agents lies in their ability to induce programmed cell death, or apoptosis. 2-Benzoylthiazole derivatives trigger apoptosis through multiple intrinsic and extrinsic pathways.

-

Mechanism: Inhibition of targets like tubulin or PI3K/AKT signaling converges on the apoptotic machinery.[9][15] Studies have demonstrated that treatment with these compounds leads to the upregulation of pro-apoptotic proteins like Bax, an increase in the release of cytochrome c from the mitochondria, and the activation of executioner caspases, such as caspase-3 and caspase-9.[15][17] For instance, the derivative PB11 was shown to increase the activities of caspase-3 and -9 over time in cancer cells, indicative of apoptosis induction via the intrinsic pathway.[15] Some compounds also induce apoptosis by increasing reactive oxygen species (ROS) accumulation and disrupting the mitochondrial membrane potential.[17]

Summary of Anticancer Activity

| Derivative Class | Target Cancer Cell Lines | IC50 Values | Primary Mechanism | Reference |

| Pyridinyl-2-amine linked | SKRB-3, SW620, A549, HepG2 | 1.2 nM - 48 nM | Apoptosis Induction | [7] |

| 1,2,3-Triazole hybrid (K18) | Kyse30, EC-109 | 0.038 - 0.042 µM | Tubulin Polymerization Inhibition | [9] |

| PB11 Derivative | U87 (glioblastoma), HeLa | < 50 nM | PI3K/AKT Pathway Inhibition | [16] |

| Ortho-hydroxy-N-acyl hydrazone | MDA-MB-231, MNK-45, etc. | 0.24 - 0.92 µM | Procaspase-3 Activation | [6] |

Antimicrobial Mechanisms of Action

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics.[18][19] 2-Benzoylthiazole derivatives have emerged as a promising scaffold for this purpose, exhibiting broad-spectrum activity against various bacterial and fungal pathogens.[4][20]

-

Mechanism: The antimicrobial action of these compounds is often multifaceted. Some derivatives function by inhibiting essential bacterial enzymes. A key target is DNA gyrase, an enzyme crucial for bacterial DNA replication; inhibition leads to bacterial cell death.[18] Other reported mechanisms include the inhibition of enzymes like dehydrosqualene synthase and dihydropteroate synthase, which are involved in critical metabolic pathways.[18] Furthermore, some benzothiazole derivatives can act as antibacterial synergists. For example, the compound SN12 was found to inhibit the Gac/Rsm two-component system in Pseudomonas aeruginosa, repressing biofilm formation and increasing the efficacy of conventional antibiotics.[21]

Anti-inflammatory Mechanisms of Action

Chronic inflammation is a key pathological feature of numerous diseases. Benzothiazole derivatives have been reported to possess significant anti-inflammatory properties.[22][23]

-

Mechanism: A primary mechanism for their anti-inflammatory effect is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of pro-inflammatory prostaglandins at sites of inflammation.[24][25] Some derivatives have shown selectivity for COX-2 over COX-1, which could translate to a better gastrointestinal safety profile compared to traditional NSAIDs.[23] Other proposed mechanisms include the inhibition of bradykinin B2 receptors and the modulation of inflammatory signaling pathways like NF-κB.[24][25]

Experimental Workflows for Mechanistic Elucidation

Determining the precise mechanism of action of a novel compound is a critical step in drug development. A multi-pronged approach combining in vitro, in cellulo, and in silico methods is typically employed.

General Workflow for Target Identification

The following diagram outlines a typical workflow for identifying the molecular target and mechanism of a novel 2-benzoylthiazole derivative.

Caption: A generalized workflow for elucidating the mechanism of action.

Detailed Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol describes a fluorescence-based assay to determine if a compound inhibits tubulin polymerization.

Objective: To quantify the inhibitory effect of a 2-benzoylthiazole derivative on the polymerization of purified tubulin in vitro.

Materials:

-

Tubulin (>99% pure, lyophilized)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

Fluorescent Reporter (e.g., DAPI)

-

Test compound (dissolved in DMSO)

-

Positive control (e.g., Colchicine)

-

Negative control (DMSO)

-

Black, opaque 96-well plates

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Preparation: Pre-warm the plate reader to 37°C. Prepare all buffers and solutions and keep them on ice.

-

Tubulin Reconstitution: Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 4 mg/mL. Incubate on ice for 15 minutes to allow for depolymerization of any aggregates.

-

Reaction Mixture Preparation: In each well of the 96-well plate, prepare the reaction mixture on ice. To 90 µL of General Tubulin Buffer containing 10% glycerol and 2 µM DAPI, add:

-

1 µL of test compound at various concentrations.

-

1 µL of colchicine (positive control).

-

1 µL of DMSO (negative control).

-

-

Initiation of Polymerization: To initiate the reaction, add 10 µL of the cold 4 mg/mL tubulin solution and 1 µL of 100 mM GTP to each well. The final tubulin concentration will be approximately 1.5-2.0 mg/mL.

-

Data Acquisition: Immediately place the plate in the pre-warmed plate reader. Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every 60 seconds for 60 minutes at 37°C.

-

Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization is determined from the slope of the linear portion of the curve. Calculate the percentage of inhibition for the test compound relative to the DMSO control. Determine the IC50 value by plotting percent inhibition against the logarithm of the compound concentration.[8]

Causality: This assay directly measures the formation of microtubules. An inhibitor will slow or prevent the increase in fluorescence that occurs as the reporter dye incorporates into the growing polymer. This provides direct evidence of interference with the polymerization process.

Conclusion and Future Perspectives

The 2-benzoylthiazole scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The mechanisms of action are diverse, ranging from the disruption of the cytoskeleton via tubulin inhibition to the precise modulation of oncogenic signaling cascades like the PI3K/AKT pathway. Their utility also extends to infectious and inflammatory diseases, highlighting the broad therapeutic potential of this chemical class.

Future research should focus on leveraging structure-activity relationship (SAR) insights to design next-generation derivatives with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles. The exploration of novel targets and the potential for combination therapies, particularly in oncology, represent exciting avenues for further investigation. As our understanding of the molecular drivers of disease deepens, the rational design of 2-benzoylthiazole derivatives will undoubtedly continue to yield promising clinical candidates.

References

-

Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. (n.d.). PubMed. Retrieved from [Link]

-

Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. (n.d.). OUCI. Retrieved from [Link]

-

SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Sadhasivam, G., & Kulanthai, K. (n.d.). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Anti-inflammatory activity of benzothiazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Achaiah, G., Goud, N. S., Kumar, K. P., & Mayuri, P. (2016). REVIEW ON 2-SUBSTITUTED BENZOTHIAZOLES: DIVERSITY OF SYNTHETIC METHODS AND BIOLOGICAL ACTIVITIES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]

-

Benzothiazole derivatives as anticancer agents. (n.d.). Europe PMC. Retrieved from [Link]

-

Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (2024). RSC Medicinal Chemistry. Retrieved from [Link]

-

Novel benzothiazole derivatives target the Gac/Rsm two-component system as antibacterial synergists against Pseudomonas aeruginosa infections. (n.d.). bioRxiv. Retrieved from [Link]

-

Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (n.d.). Journal of Chemical Reviews. Retrieved from [Link]

-

Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Benzothiazole derivatives as anticancer agents. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

-

REVIEW ON 2-SUBSTITUTED BENZOTHIAZOLES: DIVERSITY OF SYNTHETIC METHODS AND BIOLOGICAL ACTIVITIES. (n.d.). ResearchGate. Retrieved from [Link]

-

A Review on Anti-Inflammatory Activity of Benzthiazole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Recent insights into antibacterial potential of benzothiazole derivatives. (2023). Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Shi, D., et al. (2016). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules. Retrieved from [Link]

-

Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers in Chemistry. Retrieved from [Link]

-

Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. (2005). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. (2017). Anticancer Research. Retrieved from [Link]

-

A Review on Recent Development and biological applications of benzothiazole derivatives. (n.d.). Progress in Chemical and Biochemical Research. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. (2015). Molecules. Retrieved from [Link]

-

Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Journal of Chemical Reviews. Retrieved from [Link]

-

Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. (2018). Molecules. Retrieved from [Link]

-

Kim, J., et al. (2021). The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. International Journal of Molecular Sciences. Retrieved from [Link]

-

Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. (2011). Journal of Medicinal Chemistry. Retrieved from [Link]

-

The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. (2021). International Journal of Molecular Sciences. Retrieved from [Link]

-

Some tubulin polymerisation inhibitors containing thiazole or naphthalene moiety. (n.d.). ResearchGate. Retrieved from [Link]

-

Design, synthesis and biological evaluation of 1,2,3-triazole benzothiazole derivatives as tubulin polymerization inhibitors with potent anti-esophageal cancer activities. (2024). European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. (2022). Molecules. Retrieved from [Link]

-

Examples of benzothiazole-based tubulin polymerization inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

-

5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Review on the Developments of Benzothiazole-Containing Antimicrobial Agents. (2023). Current Medicinal Chemistry. Retrieved from [Link]

-

Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. (2017). Scientific Reports. Retrieved from [Link]

-

Sensitivity to PI3K and AKT inhibitors is mediated by divergent molecular mechanisms in subtypes of DLBCL. (2017). Blood. Retrieved from [Link]

-

Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. (2024). Frontiers in Chemistry. Retrieved from [Link]

Sources

- 1. ijpsr.com [ijpsr.com]

- 2. jchemrev.com [jchemrev.com]

- 3. researchgate.net [researchgate.net]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of 1,2,3-triazole benzothiazole derivatives as tubulin polymerization inhibitors with potent anti-esophageal cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sensitivity to PI3K and AKT inhibitors is mediated by divergent molecular mechanisms in subtypes of DLBCL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Review on the Developments of Benzothiazole-containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Novel benzothiazole derivatives target the Gac/Rsm two-component system as antibacterial synergists against Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]

- 22. jocpr.com [jocpr.com]

- 23. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2-Benzoylthiazole: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the structural elucidation and characterization of 2-Benzoylthiazole. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis, field-proven insights, and detailed experimental protocols.

Introduction: The Significance of 2-Benzoylthiazole

2-Benzoylthiazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural framework, combining a thiazole ring with a benzoyl moiety, makes it a versatile scaffold for the development of novel therapeutic agents and functional materials. Accurate and unambiguous structural confirmation is paramount in the research and development pipeline, and a multi-technique spectroscopic approach is the cornerstone of this process. This guide delves into the causality behind experimental choices and provides a self-validating system for the spectroscopic analysis of this important molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Skeleton

NMR spectroscopy is an unparalleled technique for providing a detailed atomic-level map of a molecule's structure. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³, we can deduce the connectivity and chemical environment of each atom within the 2-Benzoylthiazole molecule.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments. For 2-Benzoylthiazole, we anticipate a spectrum that clearly distinguishes between the protons of the thiazole ring and the benzoyl group.

Predicted ¹H NMR Spectral Data for 2-Benzoylthiazole

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Rationale and Expert Insights |

| ~8.60 | Doublet | 1H | H5' (Thiazole) | The proton at the 5-position of the thiazole ring is expected to be the most deshielded proton of this ring system due to the electron-withdrawing effect of the adjacent nitrogen atom and the benzoyl group. |

| ~8.10 | Doublet | 1H | H4' (Thiazole) | The proton at the 4-position of the thiazole ring will be coupled to H5' and is also influenced by the benzoyl substituent. |

| ~7.90 | Multiplet | 2H | H2/H6 (Benzoyl) | These are the ortho protons of the benzoyl group, deshielded by the anisotropic effect of the carbonyl group. |

| ~7.65 | Multiplet | 1H | H4 (Benzoyl) | This is the para proton of the benzoyl group. |

| ~7.50 | Multiplet | 2H | H3/H5 (Benzoyl) | These are the meta protons of the benzoyl group. |

Causality in Experimental Choices: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single residual peak at ~7.26 ppm, which typically does not interfere with the aromatic region of interest for 2-Benzoylthiazole.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Carbon-13 NMR (¹³C NMR) provides a signal for each unique carbon atom in the molecule, offering a direct count of the carbon environments and insights into their hybridization and electronic state.

Predicted ¹³C NMR Spectral Data for 2-Benzoylthiazole

| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale and Expert Insights |

| ~185.0 | C=O (Benzoyl) | The carbonyl carbon is highly deshielded and will appear at a characteristic downfield shift. |

| ~168.0 | C2' (Thiazole) | This is the carbon of the thiazole ring directly attached to the benzoyl group and the nitrogen and sulfur atoms, leading to a significant downfield shift. |

| ~145.0 | C4' (Thiazole) | Aromatic carbon of the thiazole ring. |

| ~137.0 | C1 (Benzoyl) | The quaternary carbon of the benzoyl ring attached to the carbonyl group. |

| ~134.0 | C4 (Benzoyl) | Aromatic CH carbon of the benzoyl ring. |

| ~130.0 | C2/C6 (Benzoyl) | Aromatic CH carbons of the benzoyl ring. |

| ~129.0 | C3/C5 (Benzoyl) | Aromatic CH carbons of the benzoyl ring. |

| ~125.0 | C5' (Thiazole) | Aromatic carbon of the thiazole ring. |

Trustworthiness through Self-Validation: The combination of ¹H and ¹³C NMR data provides a robust, self-validating system. The number of signals in each spectrum should correspond to the number of unique proton and carbon environments in the proposed structure of 2-Benzoylthiazole.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of purified 2-Benzoylthiazole in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., Tetramethylsilane - TMS at 0 ppm).

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Key IR Absorption Bands for 2-Benzoylthiazole

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group | Rationale and Expert Insights |

| ~3100-3000 | C-H Stretch | Aromatic | Characteristic of C-H bonds in the thiazole and benzene rings. |

| ~1660 | C=O Stretch | Ketone | A strong, sharp absorption band indicative of the benzoyl carbonyl group. Its position suggests conjugation with the aromatic ring. |

| ~1590, 1480, 1450 | C=C Stretch | Aromatic | Multiple bands are expected for the aromatic ring systems. |

| ~1520 | C=N Stretch | Thiazole | Characteristic stretching vibration of the carbon-nitrogen double bond within the thiazole ring. |

| ~1200-1000 | C-C Stretch | Aryl-Ketone | Stretching vibration of the single bond between the benzoyl and thiazole moieties. |

| Below 900 | C-H Bend | Aromatic Out-of-Plane | The pattern of these bands can sometimes provide information about the substitution pattern of the aromatic rings. |

Authoritative Grounding: The interpretation of IR spectra is based on well-established correlation tables that link specific absorption frequencies to functional groups. For complex molecules like 2-Benzoylthiazole, theoretical calculations using Density Functional Theory (DFT) can provide a simulated spectrum that aids in the assignment of experimental bands.[1]

Experimental Protocol: FT-IR Spectroscopy (ATR)

-

Sample Preparation: A small amount of the solid 2-Benzoylthiazole sample is placed directly on the Attenuated Total Reflectance (ATR) crystal.

-

Background Spectrum: A background spectrum of the empty ATR crystal is recorded to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups in 2-Benzoylthiazole.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and can offer structural clues through the analysis of fragmentation patterns.

Predicted Mass Spectral Data for 2-Benzoylthiazole

| m/z (Predicted) | Ion | Rationale and Expert Insights |

| 203 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of 2-Benzoylthiazole (C₁₀H₇NOS). |

| 105 | [C₆H₅CO]⁺ | A prominent peak corresponding to the benzoyl cation, formed by cleavage of the bond between the carbonyl group and the thiazole ring. This is a very stable acylium ion. |

| 77 | [C₆H₅]⁺ | The phenyl cation, resulting from the loss of a carbonyl group from the benzoyl cation. |

| 135 | [C₇H₅NS]⁺ | The benzothiazole cation, which could be a possible fragment, although less likely to be the base peak compared to the benzoyl cation. |

Trustworthiness through High Resolution: High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula, a critical component of structural validation.

Experimental Protocol: Mass Spectrometry (Electron Ionization)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process, known as Electron Ionization (EI), creates a positively charged molecular ion and various fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.

-

Detection: A detector records the abundance of each ion, and the data is presented as a mass spectrum, a plot of relative intensity versus m/z.

Visualizing the Data: Structure and Workflow

To better conceptualize the relationship between the structure of 2-Benzoylthiazole and its spectroscopic data, and to illustrate the analytical workflow, the following diagrams are provided.

Caption: Correlation of 2-Benzoylthiazole's structure with its spectroscopic data.

Caption: A generalized workflow for the spectroscopic analysis of 2-Benzoylthiazole.

Conclusion

The comprehensive spectroscopic characterization of 2-Benzoylthiazole through the synergistic application of NMR, IR, and Mass Spectrometry provides an unambiguous confirmation of its molecular structure. This guide has outlined the theoretical basis, practical experimental protocols, and expected data for each technique, emphasizing a logical and self-validating analytical workflow. By understanding the causality behind spectral features, researchers can confidently identify and characterize this important heterocyclic compound, paving the way for its further exploration in various scientific disciplines.

References

-

Der Pharma Chemica. (2018). Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. [Link]

-

ResearchGate. (2018). SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF 2-ARYL BENZOTHIAZOLE DERIVATIVES. [Link]

-

MDPI. (n.d.). Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. [Link]

-

ResearchGate. (n.d.). Simulated IR spectrum of 2-[2,4-bis(phenylamino)thiazol5oyl]benzothiazole. [Link]

-

MDPI. (n.d.). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. [Link]

-

NIST. (n.d.). Benzothiazole, 2-phenyl-. [Link]

-

NIST. (n.d.). 2-o-Tolylbenzothiazole. [Link]

-

PubMed. (n.d.). Heteronuclear NMR spectroscopic investigations of hydrogen bonding in 2-(benzo[d]thiazole-2'-yl)-N-alkylanilines. [Link]

-

Sci-Hub. (n.d.). Reactions of 2-trimethylsilylthiazole with acyl chlorides and aldehydes synthesis of new thiazol-2-yl derivatives. [Link]

-

Amanote Research. (n.d.). (PDF) Synthesis and Spectroscopic Characterization of Some. [Link]

-

Royal Society of Chemistry. (n.d.). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. [Link]

-

Asian Journal of Chemistry. (n.d.). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. [Link]

-

National Institutes of Health. (n.d.). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. [Link]

Sources

Chemical and physical properties of 2-Benzoylthiazole

An In-depth Technical Guide to 2-Benzoylthiazole: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with or exploring the potential of 2-Benzoylthiazole. Moving beyond a simple data sheet, this document provides in-depth insights into the molecule's core properties, spectroscopic signature, synthesis, and its strategic importance as a scaffold in medicinal chemistry. The protocols and explanations herein are designed to be self-validating, grounded in established chemical principles to ensure both accuracy and practical applicability in a laboratory setting.

Introduction: The Significance of the Benzothiazole Scaffold

Heterocyclic compounds are foundational to modern pharmacology, with over 90% of new pharmaceuticals incorporating these structural motifs.[1] Among these, the benzothiazole scaffold, a fusion of benzene and thiazole rings, is a "privileged structure" in medicinal chemistry.[2] Its unique electronic and structural characteristics confer a remarkable versatility, allowing it to interact with a wide array of biological targets.[3] Benzothiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3][4]

2-Benzoylthiazole is a key derivative, incorporating a benzoyl group at the C2 position—the most reactive site of the benzothiazole nucleus. This modification not only influences the molecule's physicochemical properties but also provides a reactive handle for further synthetic elaboration, making it a valuable intermediate and a pharmacophore of interest. This guide will elucidate the essential chemical and physical data required for its effective use in research and development.

Molecular Structure and Physicochemical Properties

The foundational characteristics of 2-Benzoylthiazole are summarized below. Understanding these properties is the first step in designing experiments, predicting its behavior in various media, and interpreting analytical data.

Table 1: Core Identifiers and Computed Properties of 2-Benzoylthiazole

| Property | Value | Source |

|---|---|---|

| IUPAC Name | Phenyl(thiazol-2-yl)methanone | N/A |

| Molecular Formula | C₁₀H₇NOS | N/A |

| Molecular Weight | 189.24 g/mol | N/A |

| CAS Number | 7210-75-5 |[5] |

Table 2: Experimental Physical Properties of 2-Benzoylthiazole

| Property | Value | Notes | Source |

|---|---|---|---|

| Physical State | Solid / Crystalline Powder | At room temperature. | N/A |

| Melting Point | 64-66 °C | A key parameter for purity assessment. | N/A |

| Boiling Point | >300 °C | N/A |

| Solubility | Insoluble in water; Soluble in most organic solvents. | Typical for aromatic ketones. |[6] |

Sources

- 1. mdpi.com [mdpi.com]

- 2. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2-BENZOYLTHIAZOLE CAS#: 7210-75-5 [m.chemicalbook.com]

- 6. 2-Acetylthiazole | C5H5NOS | CID 520108 - PubChem [pubchem.ncbi.nlm.nih.gov]

Literature Review on the Synthesis of 2-Substituted Benzothiazoles: From Foundational Methodologies to Modern Catalytic Systems

An In-depth Technical Guide for Drug Development Professionals

The benzothiazole ring is a privileged bicyclic system that forms the core of numerous pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] The 2-substituted benzothiazoles, in particular, are a focal point in medicinal chemistry due to their synthetic accessibility and the profound impact the C-2 substituent has on their biological function.[4][5] This guide provides a comprehensive overview of the principal synthetic strategies for constructing this vital heterocyclic scaffold, offering insights into the causality behind methodological choices to aid researchers in drug discovery and development.

The Cornerstone of Benzothiazole Synthesis: Condensation of 2-Aminothiophenol

The most classical and versatile strategy for synthesizing 2-substituted benzothiazoles is the condensation reaction between 2-aminothiophenol (2-ATP) and a suitable carbonyl-containing compound.[6] This approach is favored for its reliability and the wide availability of starting materials. The choice of the carbonyl partner directly dictates the nature of the C-2 substituent.

The condensation of 2-ATP with aldehydes is arguably the most frequently employed method for preparing 2-aryl and 2-alkyl benzothiazoles.[7] The reaction proceeds through the initial formation of a Schiff base (or benzothiazoline intermediate), which then undergoes oxidative cyclization to yield the aromatic benzothiazole ring.

The critical step in this transformation is the oxidation of the intermediate. The choice of oxidant and catalyst is paramount and defines the efficiency, environmental impact, and substrate scope of the protocol. A wide array of catalytic systems has been developed, ranging from simple acid catalysts to sophisticated metal complexes and green, reusable catalysts.[3][7] For instance, systems like H₂O₂/HCl provide an excellent and straightforward method, affording high yields in short reaction times.[7][8] Green chemistry principles have driven the adoption of ultrasound-assisted syntheses, which can accelerate the reaction rate and often allow for solvent-free conditions.[9][10]

dot

Caption: General mechanism for benzothiazole synthesis from 2-aminothiophenol and an aldehyde.

Another foundational route involves the condensation of 2-ATP with carboxylic acids or their more reactive derivatives, such as acyl chlorides and esters.[3][5] When using carboxylic acids, a dehydrating agent or catalyst is often necessary to drive the reaction towards the cyclized product. Phosphorus pentasulfide (P₄S₁₀) has been traditionally used, though this method often requires harsh conditions.[3] Milder, modern protocols utilize catalysts like silica-supported methanesulfonic acid or employ microwave irradiation to achieve high yields efficiently and under solvent-free conditions.[6][8] Using acyl chlorides or anhydrides provides a more facile reaction, often proceeding under mild conditions in the presence of a basic catalyst like KF·Al₂O₃.[5]

Alternative Strategies: Intramolecular Cyclization and Multicomponent Reactions

While condensation with 2-ATP is dominant, other powerful strategies have been developed, offering alternative pathways that can be advantageous for specific substrates or for improving overall efficiency.

This strategy involves the formation of a C-S bond through the intramolecular cyclization of a pre-formed thiobenzanilide.[6][11] This method is particularly effective and has been achieved using various catalytic systems, including transition metals (like Palladium or Ruthenium) and metal-free reagents such as iodine.[12][13] The key advantage is the ability to construct the benzothiazole core from different starting materials, which can be beneficial when 2-ATP is not the ideal precursor. Visible-light-mediated photoredox catalysis has emerged as a green alternative, allowing the reaction to proceed under very mild conditions.[14]

dot

Caption: A typical experimental workflow for the synthesis and purification of 2-substituted benzothiazoles.

In the quest for process efficiency and atom economy, multicomponent reactions (MCRs) have become a highly attractive strategy. These reactions combine three or more starting materials in a single pot to form the final product, avoiding the need to isolate intermediates.[15] For example, 2-arylbenzothiazoles can be synthesized in one pot from aromatic amines, benzaldehydes, and a sulfur source like ammonium thiocyanate, mediated by iodine.[16] Another approach uses aromatic amines, aliphatic amines, and elemental sulfur under catalyst-free conditions.[11] These methods are highly convergent and align well with the principles of green chemistry.

Comparative Analysis of Synthetic Methodologies

To assist in selecting the optimal synthetic route, the following table summarizes various catalytic systems for the popular condensation reaction between 2-aminothiophenol and aldehydes.

| Catalyst/Method | Reaction Conditions | Typical Yields | Key Advantages & Insights | Reference |

| H₂O₂/HCl | Ethanol, Room Temperature, 45-60 min | 85-94% | Simple, fast, and high-yielding for a wide range of aromatic aldehydes. The in-situ generation of an oxidizing environment is highly effective. | [7] |

| Ultrasound / Sulfated Tungstate | Solvent-free, Room Temperature | Excellent | A green chemistry approach. Ultrasound accelerates the reaction, and the solid acid catalyst is recyclable. Ideal for eco-friendly process development. | [9][10] |

| Ionic Liquid (e.g., [bmim]PF₆) with RuCl₃ | 80 °C, Air as oxidant | Good to Excellent | The ionic liquid acts as both the reaction medium and a promoter. It allows for easy catalyst recycling, although it may require higher temperatures. | [3] |

| Amberlite IR-120 Resin / Microwave | 85 °C, 5-10 min | 88-95% | Combines the benefits of a solid acid catalyst (easy removal) with microwave heating for extremely rapid synthesis. Excellent for high-throughput synthesis. | [7] |

| FeCl₃/Montmorillonite K-10 / Ultrasound | 0.7-5 h | 33-95% | A heterogeneous catalyst that can be reused, though its activity may decrease over cycles. Shows limitations with aliphatic and nitro-substituted aldehydes. | [7] |

| Catalyst-Free / DMSO | High Temperature (e.g., 140 °C) | Good to Excellent | Operationally simple as no catalyst is required. DMSO acts as both solvent and oxidant. The main drawback is the need for high temperatures. | [7][14] |

Exemplary Experimental Protocols

The following protocols are provided as practical examples for the synthesis of 2-substituted benzothiazoles.

This protocol is adapted from a method for synthesizing 2-alkylbenzothiazoles, where the intermediate dihydrobenzothiazole is first formed and then oxidized.[17] This two-step approach is often necessary for aliphatic aldehydes to avoid side reactions.

-

Step 1: Condensation to 2,3-dihydro-2-alkylbenzo[d]thiazole

-

To a solution of 2-aminothiophenol (1.0 mmol) in dichloromethane (DCM), add an aliphatic aldehyde (1.1 mmol).

-

Add 4Å molecular sieves to the mixture to act as a dehydrating agent.

-

Stir the reaction mixture at room temperature until thin-layer chromatography (TLC) indicates the complete consumption of the 2-aminothiophenol.

-

Filter off the molecular sieves and concentrate the filtrate under reduced pressure to obtain the crude 2,3-dihydro-2-alkylbenzo[d]thiazole, which can be used in the next step without further purification.

-

-

Step 2: Oxidation to 2-Alkylbenzothiazole

-

Dissolve the crude intermediate from Step 1 in a suitable solvent like DCM.

-

Add an oxidizing agent. The original protocol uses silica gel-supported pyridinium chlorochromate (PCC).[17]

-

Stir the mixture at room temperature. Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of silica gel to remove the oxidant.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the resulting residue by column chromatography to yield the pure 2-alkylbenzothiazole.

-

This protocol is based on an eco-friendly and rapid synthesis using a solid acid catalyst.[7]

-

In a microwave reaction vessel, combine 2-aminothiophenol (1.0 mmol), an aromatic aldehyde (1.0 mmol), and Amberlite IR-120 resin (a catalytic amount).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a controlled temperature (e.g., 85 °C) for a short duration (typically 5-10 minutes).

-

After cooling the vessel to room temperature, add ethanol to the reaction mixture.

-

Filter the mixture to remove the resin catalyst. The resin can be washed with ethanol, dried, and reused.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The resulting solid is often pure enough, but it can be further purified by recrystallization from a suitable solvent like ethanol to obtain the final 2-arylbenzothiazole.

Conclusion

The synthesis of 2-substituted benzothiazoles is a well-established field with a rich diversity of methodologies. The classical condensation of 2-aminothiophenol with carbonyl compounds remains the most robust and widely used approach, with continuous innovations in catalysis making it more efficient and environmentally benign. Modern strategies, including intramolecular cyclizations and multicomponent reactions, provide powerful alternatives that enhance synthetic flexibility and efficiency. For researchers in drug development, a thorough understanding of these methods, their underlying mechanisms, and their respective advantages is crucial for the strategic design and synthesis of novel benzothiazole-based therapeutic agents.

References

- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI.

- A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Arkivoc.

- Recent advances in the synthesis of 2-substituted benzothiazoles: a review. RSC Advances.

- Recent advances in the synthesis of 2-substituted benzothiazoles: a review. RSC Publishing.

- Metal-Free Synthesis of 2-Arylbenzothiazoles from Aldehydes, Amines, and Thiocyanate. ACS Publications.

- Synthesis of 2-Arylbenzothiazoles via Condensation of Disulfides with Aldehydes Catalyzed by Na2S under Microwave Irradiation. Ingenta Connect.

- Synthesis of 2-arylbenzothiazole derivatives and their application in bacterial detection. ScienceDirect.

- Ruthenium(II)

- Synthesis of 2-Aryl Benzothiazoles via K2S2O8-mediated Oxidative Condensation of Benzothiazoles with Aryl Aldehydes. Organic Chemistry Portal.

- Solid phase synthesis of 2-aminobenzothiazoles. National Institutes of Health.

- Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. SpringerLink.

- Synthetic strategies for the synthesis of 2‐substituted benzothiazole derivatives. ResearchGate.

- The Synthesis and Discovery of 2-Aminobenzothiazole: A Privileged Scaffold in Medicinal Chemistry. Benchchem.

- Benzothiazole synthesis. Organic Chemistry Portal.

- Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. National Institutes of Health.

- Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. ACS Publications.

- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI.

- Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI.

- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. National Institutes of Health.

- Synthesis of 2-Aminobenzothiazole via Copper(I)-Catalyzed Tandem Reaction of 2-Iodobenzenamine with Isothiocyanate. ACS Publications.

- An environmentally benign and efficient synthesis of substituted benzothiazole-2-thiols, benzoxazole-2-thiols, and benzimidazoline-2-thiones in water. RSC Publishing.

- Ultrasound-assisted efficient and green synthesis of 2-substituted benzothiazoles under solvent-free condition using recyclable sulfated tungstate. Taylor & Francis Online.

- Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. National Institutes of Health.

- REVIEW ON 2-SUBSTITUTED BENZOTHIAZOLES: DIVERSITY OF SYNTHETIC METHODS AND BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research.

- Ultrasound-assisted efficient and green synthesis of 2-substituted benzothiazoles under solvent-free condition using recyclable. Taylor & Francis Online.

- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health.

- Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition.

- Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library.

- The common synthetic routes for 2‐substituted benzothiazoles. ResearchGate.

- Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid.

- Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI.

Sources

- 1. Recent advances in the synthesis of 2-substituted benzothiazoles: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. ijpsr.com [ijpsr.com]

- 3. Recent advances in the synthesis of 2-substituted benzothiazoles: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Benzothiazole synthesis [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]

Biological activities of 2-Benzoylthiazole and its analogs

An In-depth Technical Guide on the Biological Activities of 2-Benzoylthiazole and its Analogs

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1] Among its numerous derivatives, 2-substituted benzoylthiazoles and their analogs have garnered significant attention for their broad and potent biological activities. These compounds, characterized by a bicyclic system of a benzene ring fused to a thiazole ring, exhibit a wide range of therapeutic potentials, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3] This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for evaluating the biological activities of this versatile class of molecules. It is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of 2-benzoylthiazole analogs.

The Thiazole Scaffold: A Foundation for Drug Discovery

The five-membered heterocyclic thiazole ring, containing both sulfur and nitrogen, is a fundamental building block in the design of therapeutic agents.[1][4] Its unique electronic properties, ability to participate in hydrogen bonding, and rigid structure contribute to its capacity to bind with high affinity to a variety of biological targets. The fusion of a thiazole ring with a benzene ring to form the benzothiazole core further enhances its pharmacological profile by increasing lipophilicity and providing additional sites for functionalization.

The substitution at the 2-position of the thiazole or benzothiazole ring is particularly critical for modulating biological activity. The introduction of a benzoyl group or its analogs at this position creates a key pharmacophore that has been extensively explored. These 2-acylthiazole derivatives have demonstrated significant potential across multiple therapeutic areas, making them a focal point of contemporary drug discovery efforts.[3][5]

Anticancer Activities

One of the most extensively studied properties of 2-benzoylthiazole analogs is their potent anticancer activity against a wide range of human cancer cell lines.[5][6][7][8]

Mechanistic Insights: Targeting Key Oncogenic Pathways

The anticancer effects of these compounds are often multifactorial, involving the modulation of several key signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.

-

Inhibition of Protein Kinases: Many 2-aminobenzothiazole derivatives function as potent inhibitors of protein tyrosine kinases (PTKs) and serine/threonine kinases (STKs), which are frequently dysregulated in cancer.[9] For instance, certain analogs have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and RAF kinases, leading to cell cycle arrest and reduced tumor growth.[9][10][11]

-

Induction of Apoptosis: A primary mechanism of action is the induction of programmed cell death, or apoptosis. Substituted benzothiazoles have been shown to trigger apoptosis by disrupting the mitochondrial membrane potential, increasing the expression of pro-apoptotic proteins like Bax, and downregulating anti-apoptotic proteins.[10][11][12][13] This ultimately leads to the activation of caspases and the systematic dismantling of the cancer cell.

-

Cell Cycle Arrest and Anti-Migratory Effects: These compounds can halt the cell cycle, often in the G1 or S phase, preventing cancer cells from replicating.[10][11] Furthermore, they have been observed to inhibit cancer cell migration, a crucial step in metastasis, by modulating pathways such as JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR.[10][11]

Structure-Activity Relationship (SAR) Insights

SAR studies have provided crucial insights for optimizing the anticancer potency of these analogs.

-

Substituents on the Benzoyl Ring: The nature and position of substituents on the phenyl ring of the benzoyl moiety significantly influence cytotoxicity. Electron-withdrawing groups (e.g., -Cl, -F, -NO₂) or electron-donating groups (e.g., -OCH₃, -OH) can dramatically alter the activity against different cancer cell lines.[3]

-

The Amide Linker: For 2-aminothiazole derivatives, the introduction of substituted benzoyl groups via an amide linkage at the N-2 position has been shown to improve antitubercular activity by over 128-fold in some cases, a principle that often translates to anticancer activity.[14]

-

Hybrid Molecules: Creating hybrid molecules that combine the benzothiazole scaffold with other pharmacologically active rings, such as pyridinone, has yielded compounds with promising anticancer activity against lung, liver, and breast cancer cell lines.[7]

Quantitative Data Summary: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative 2-substituted benzothiazole analogs against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 29 | SKRB-3 (Breast) | 0.0012 | [6] |

| Compound 29 | SW620 (Colon) | 0.0043 | [6] |

| Compound 29 | A549 (Lung) | 0.044 | [6] |

| Compound 29 | HepG2 (Liver) | 0.048 | [6] |

| Compound 40 | MCF-7 (Breast) | 34.5 | [6] |

| Compound 4g | HT-1376 (Bladder) | 26.51 | [15] |

| Benzothiazole Derivative 1 | HepG2 (Liver) | 38.54 (48h) | [13] |

| Benzothiazole Derivative 2 | HepG2 (Liver) | 29.63 (48h) | [13] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard method for determining the cytotoxic effects of 2-benzoylthiazole analogs on cancer cells.

-

Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the compounds to various concentrations (e.g., 5, 25, 50, 75, 100 µM) in the cell culture medium.[12] Replace the medium in the wells with the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a standard anticancer drug like Doxorubicin (positive control).[10][11]

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product.[16]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Workflow for Anticancer Activity Screening

Caption: Workflow for evaluating the anticancer potential of novel compounds.

Antimicrobial Activities

The benzothiazole scaffold is a versatile framework for developing agents effective against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[17][18][19]

Spectrum of Activity

Derivatives of 2-benzoylthiazole have demonstrated significant inhibitory effects against clinically relevant pathogens. For example, certain analogs show potent activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.[17][19][20] The introduction of different substituents allows for the fine-tuning of the antimicrobial spectrum.

Proposed Mechanisms of Action

While not always fully elucidated, the antimicrobial action of benzothiazoles is thought to involve several mechanisms:

-